molecular formula C22H26N8O4 B3557467 ethyl 1-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-4-phenyl-1H-1,2,3-triazole-5-carboxylate

ethyl 1-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-4-phenyl-1H-1,2,3-triazole-5-carboxylate

Cat. No.: B3557467
M. Wt: 466.5 g/mol
InChI Key: WNUDZKBTTIKVLD-UHFFFAOYSA-N
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Description

“Ethyl 1-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-4-phenyl-1H-1,2,3-triazole-5-carboxylate” is a chemical compound. It has a molecular formula of C22H27N7O4S2 and a molecular weight of 517.62 . It is related to a series of compounds that have been found to be potent inhibitors of human histone deacetylases .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: CCNC(=O)Nc1ccc(cc1)-c1nc(nc(n1)N1CCOCC1)N1CCOCC1 .

Mechanism of Action

This compound is related to inhibitors of human histone deacetylases . These inhibitors work by disrupting the dynamic equilibrium between competing histone deacetylases (HDACs) and histone acetyltransferases (HATs), which play an important role in transcription regulation of eukaryotic cells .

Future Directions

The compound is related to a series of 1,3,5-triazine-based hydroximic acids that have been found to inhibit human histone deacetylases . These inhibitors have potential applications in cancer chemotherapy . Future research could focus on further exploring the therapeutic potential of these inhibitors.

Properties

IUPAC Name

ethyl 3-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-5-phenyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N8O4/c1-2-34-19(31)18-17(16-6-4-3-5-7-16)26-27-30(18)22-24-20(28-8-12-32-13-9-28)23-21(25-22)29-10-14-33-15-11-29/h3-7H,2,8-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNUDZKBTTIKVLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=NN1C2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 1-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-4-phenyl-1H-1,2,3-triazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 1-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-4-phenyl-1H-1,2,3-triazole-5-carboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 1-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-4-phenyl-1H-1,2,3-triazole-5-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 1-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-4-phenyl-1H-1,2,3-triazole-5-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 1-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-4-phenyl-1H-1,2,3-triazole-5-carboxylate
Reactant of Route 6
ethyl 1-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-4-phenyl-1H-1,2,3-triazole-5-carboxylate

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